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molecular formula C9H7BrN2O B1496548 4-Bromo-2-(1H-imidazol-2-YL)phenol CAS No. 289506-17-8

4-Bromo-2-(1H-imidazol-2-YL)phenol

Cat. No. B1496548
M. Wt: 239.07 g/mol
InChI Key: BZCSFHRLFIGHOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09034866B2

Procedure details

Into a 20 L 4-necked round-bottom flask purged and maintained with an inert atmosphere of nitrogen was placed a solution of 4-bromo-2-(1H-imidazol-2-yl)phenol (835 g, 3.49 mol, 1.00 equiv) in N,N-dimethylformamide (8.5 L), 1,2-dibromoethane (2366 g, 12.59 mol, 3.60 equiv), potassium carbonate (1930 g, 4.00 equiv), and Cs2CO3 (1160 g, 1.00 equiv). The resulting solution was stirred at 100° C. overnight, quenched by the addition of 20 L of water/ice and extracted with 4×10 L of ethyl acetate. The combined organic layers were washed with 4×5 L of brine, dried over anhydrous sodium sulfate and concentrated under vacuum. The crude product was re-crystallized from EA:PE (1:2) to afford 350 g (38%) of 9-Bromo-4,5-dihydro-6-oxa-1,3a-diaza-benzo[e]azulene.
Quantity
835 g
Type
reactant
Reaction Step One
Quantity
2366 g
Type
reactant
Reaction Step Two
Quantity
1930 g
Type
reactant
Reaction Step Three
Name
Cs2CO3
Quantity
1160 g
Type
reactant
Reaction Step Four
Quantity
8.5 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([C:9]2[NH:10][CH:11]=[CH:12][N:13]=2)[CH:3]=1.Br[CH2:15][CH2:16]Br.C(=O)([O-])[O-].[K+].[K+].C([O-])([O-])=O.[Cs+].[Cs+]>CN(C)C=O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]2[O:8][CH2:16][CH2:15][N:10]3[C:9](=[N:13][CH:12]=[CH:11]3)[C:4]=2[CH:3]=1 |f:2.3.4,5.6.7|

Inputs

Step One
Name
Quantity
835 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)O)C=1NC=CN1
Step Two
Name
Quantity
2366 g
Type
reactant
Smiles
BrCCBr
Step Three
Name
Quantity
1930 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Cs2CO3
Quantity
1160 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Step Five
Name
Quantity
8.5 L
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at 100° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 20 L 4-necked round-bottom flask purged
TEMPERATURE
Type
TEMPERATURE
Details
maintained with an inert atmosphere of nitrogen
CUSTOM
Type
CUSTOM
Details
quenched by the addition of 20 L of water/ice
EXTRACTION
Type
EXTRACTION
Details
extracted with 4×10 L of ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with 4×5 L of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The crude product was re-crystallized from EA

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C=CC2=C(C3=NC=CN3CCO2)C1
Measurements
Type Value Analysis
AMOUNT: MASS 350 g
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 37.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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